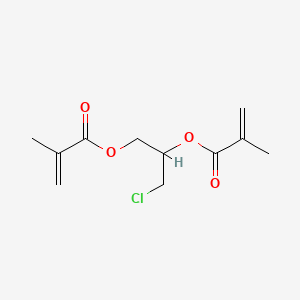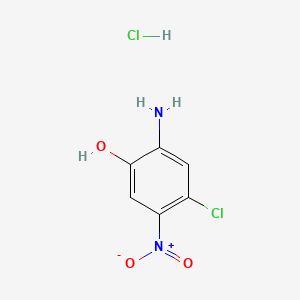
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is an organic compound with the molecular formula C6H5ClN2O3.ClH. It is a derivative of phenol, characterized by the presence of amino, chloro, and nitro substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride typically involves the nitration of 2-amino-4-chlorophenol followed by the formation of the hydrochloride salt. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes followed by purification steps to isolate the desired product. The hydrochloride salt is then formed by treating the nitro compound with hydrochloric acid. The final product is obtained through crystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols or anilines.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of photographic materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) that can further affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-amino-4-chloro-5-nitro-: The parent compound without the hydrochloride salt.
Phenol, 2-amino-4-chloro-3-nitro-: A similar compound with the nitro group at the 3-position.
Phenol, 2-amino-5-chloro-4-nitro-: A similar compound with the chloro and nitro groups swapped.
Uniqueness
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The combination of amino, chloro, and nitro groups provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
67815-67-2 |
|---|---|
Molekularformel |
C6H6Cl2N2O3 |
Molekulargewicht |
225.03 g/mol |
IUPAC-Name |
2-amino-4-chloro-5-nitrophenol;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O3.ClH/c7-3-1-4(8)6(10)2-5(3)9(11)12;/h1-2,10H,8H2;1H |
InChI-Schlüssel |
UZYGGKCJOSXNMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



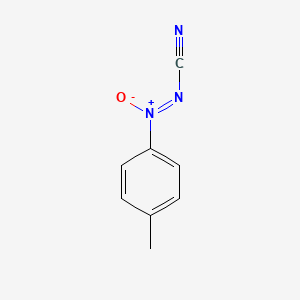

![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)

![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)


![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
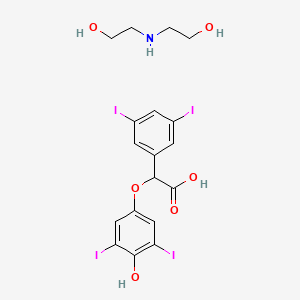
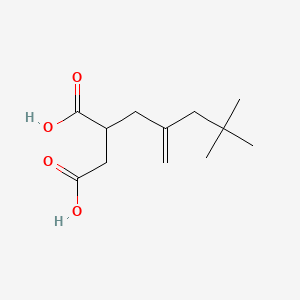
![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
